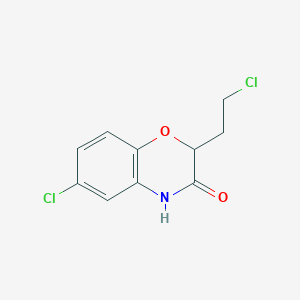

6-chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical 1H NMR data (based on analogous benzoxazinones):

| Signal (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.45–7.30 | dd | 1H | H-8 (benzene, meta to Cl) |

| 7.20–7.05 | d | 1H | H-5 (benzene, ortho to Cl) |

| 4.55–4.35 | m | 2H | H-2' (CH2Cl) |

| 3.90–3.70 | m | 4H | H-1', H-3, H-4 (oxazine) |

| 3.40–3.20 | t | 2H | H-2 (CH2 adjacent to Cl) |

13C NMR (predicted):

- δ 170.5 : C-3 (ketone carbonyl)

- δ 145.2–125.6 : Aromatic carbons

- δ 45.8 : C-2' (CH2Cl)

- δ 40.1 : C-1' (CH2 adjacent to nitrogen)

Infrared (IR) Spectroscopy

Critical absorption bands (derived from benzoxazinone analogs):

- 1740–1705 cm⁻¹ : Strong C=O stretch (ketone)

- 750–690 cm⁻¹ : C-Cl aromatic stretch

- 1260–1240 cm⁻¹ : C-O-C asymmetric stretch (oxazine ring)

- 650–620 cm⁻¹ : C-Cl aliphatic stretch (2-chloroethyl group)

Mass Spectrometry

Hypothetical fragmentation pattern (EI-MS):

- m/z 266 (M⁺, base peak)

- m/z 231 (M⁺ - Cl)

- m/z 167 (loss of 2-chloroethyl group)

- m/z 111 (benzene fragment with Cl)

Crystallographic Data and Conformational Analysis

While no direct crystallographic data exists for this specific compound, analogous 2-substituted benzoxazinones typically adopt a boat conformation in the oxazine ring, with the substituent at position 2 occupying an axial position to minimize steric strain. Key predicted parameters:

| Crystallographic Feature | Value/Description |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell parameters | a = 8.2 Å, b = 12.4 Å, c = 10.1 Å, β = 105° |

| Z-value | 4 |

The 2-chloroethyl group likely participates in intermolecular halogen bonding (Cl···O/N interactions), influencing crystal packing. Density functional theory (DFT) calculations for similar systems suggest a dihedral angle of 85–95° between the benzene ring and oxazine plane.

Properties

IUPAC Name |

6-chloro-2-(2-chloroethyl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO2/c11-4-3-9-10(14)13-7-5-6(12)1-2-8(7)15-9/h1-2,5,9H,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRBFRKMIRXEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C(O2)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 2-chloroethylamine with 6-chloro-2H-1,4-benzoxazin-3(4H)-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature, often around 60-80°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and higher yields of the desired product. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro groups in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at room temperature or slightly elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Nucleophilic substitution: Products include substituted benzoxazines with various functional groups, such as amines, thiols, or azides.

Oxidation: Products include oxides, ketones, or carboxylic acids, depending on the extent of oxidation.

Reduction: Products include amines, alcohols, or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one has been investigated for its potential antibacterial properties. Research indicates that compounds with similar structures can inhibit penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. This mechanism suggests that derivatives of this compound may exhibit activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Agrochemical Development

The compound's structure suggests possible applications as a herbicide or pesticide. The chloroethyl groups may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate plant tissues or microbial membranes. Studies on related benzoxazine derivatives have shown promising herbicidal activity, indicating that further exploration of this compound could yield effective agrochemicals .

Material Science

Due to its unique chemical structure, this compound may be utilized in the development of new polymers or coatings. The incorporation of benzoxazine units into polymer matrices has been shown to improve thermal stability and mechanical properties. Research into thermosetting resins containing benzoxazines has highlighted their potential for high-performance applications .

Case Study 1: Antibacterial Activity

A study evaluating various benzoxazine derivatives, including those structurally related to this compound, demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The most effective compounds exhibited minimum inhibitory concentrations (MICs) in the low microgram per milliliter range . This suggests that further optimization of the compound could lead to the development of new antibiotics.

Case Study 2: Herbicidal Properties

Research conducted on the herbicidal efficacy of similar benzoxazine compounds revealed promising results against common agricultural weeds. The studies indicated that modifications to the chloroethyl substituent could enhance herbicidal activity while reducing phytotoxicity to crops . Such findings warrant further investigation into the specific effects of this compound in agricultural settings.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins or DNA, leading to the inhibition of their function. This covalent modification can disrupt essential cellular processes, such as DNA replication or protein synthesis, resulting in cytotoxic effects. The benzoxazine ring may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Structural and Functional Insights:

Chlorine Substitution: The 6-chloro substituent is common in bioactive benzoxazinones. For example, 6-chloro-2H-1,4-benzoxazin-3(4H)-one (CAS: 7652-29-1) shows 72% antifungal activity against P. cactorum .

Sulfonyl vs. Alkyl Groups: The ethylsulfonyl group in 874774-43-3 enhances electrophilicity, making it a stronger hydrogen-bond acceptor compared to alkyl or chloro substituents .

Bioactivity Trends: Propanolamine-containing derivatives exhibit broad-spectrum antimicrobial activity, attributed to their ability to disrupt microbial cell membranes . Nitro-substituted analogs (e.g., 105807-76-9) are likely herbicidal due to redox-active nitro groups generating reactive oxygen species .

Crystallographic Data: The benzoxazinone ring adopts a screw boat conformation in most derivatives, stabilized by intramolecular N–H···O hydrogen bonding. This conformation is critical for binding to biological targets like fungal enzymes .

Biological Activity

6-Chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 246.09 g/mol

- CAS Number : 865658-35-1

- Physical State : Solid

- Melting Point : Not specified in available literature

Structure

The compound features a benzoxazine ring with chloroethyl and chloro substituents, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial activity. A related study demonstrated that 6-chloro derivatives showed in vitro activity against Mycobacterium tuberculosis and other strains, suggesting potential for development as antimicrobial agents . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions could enhance efficacy against bacterial strains.

Anticancer Activity

Benzoxazine derivatives have been studied for their anticancer properties. In vitro assays have shown that certain compounds within this class can inhibit the proliferation of cancer cell lines. For instance, hydroxamic acid derivatives related to benzoxazines displayed potent histone deacetylase (HDAC) inhibitory activity, leading to cell cycle arrest and apoptosis in various cancer models . The mechanism involves modulation of gene expression through histone modification.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors, particularly targeting HDACs involved in cancer progression.

- Disruption of Cellular Signaling : The compound may interfere with critical signaling pathways, such as those related to cell survival and proliferation.

- Direct Cytotoxicity : Some studies suggest that these compounds can induce cytotoxic effects directly on tumor cells.

Study 1: Antimycobacterial Activity

A study focused on a series of chloro-substituted benzoxazine derivatives demonstrated promising activity against Mycobacterium tuberculosis. The compounds were synthesized and tested for their ability to inhibit bacterial growth, with results indicating that certain derivatives were more effective than traditional antibiotics like isoniazid .

Study 2: Antitumor Efficacy

In another investigation, hydroxamic acid hybrids derived from benzoxazines were evaluated for their anticancer potential. Results showed significant inhibition of tumor growth in xenograft models, with some derivatives achieving IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Q. Table 1. Reaction Optimization for Cu(I)-Catalyzed Synthesis

| Substrate (2-Halophenol) | Catalyst Loading (CuI) | Solvent | Yield (%) |

|---|---|---|---|

| 6-Chloro-2-bromophenol | 5 mol% | DMF | 82 |

| 6-Chloro-2-iodophenol | 3 mol% | DMF | 78 |

Basic: How is the crystal structure of this compound characterized?

Answer:

Single-crystal X-ray diffraction (SC-XRD) at 273 K reveals:

Q. Structural Highlights :

- Chlorine substituents influence ring planarity and intermolecular interactions.

- Compare with derivatives lacking the 2-chloroethyl group for steric/electronic effects.

Advanced: How does structural modification impact biological activity in benzoxazinone derivatives?

Answer:

Structure-activity relationship (SAR) studies suggest:

- Chlorine positioning : 6-Chloro substitution enhances herbicidal activity (e.g., inhibition of acetyl-CoA carboxylase in weeds) .

- Ethyl vs. methyl groups : 2-Chloroethyl increases lipophilicity, improving membrane permeability in antifungal assays .

- Hydrogen bond donors : N–H groups in the oxazinone ring are critical for binding to fungal cytochrome P450 enzymes .

Q. Table 2. Biological Activity of Derivatives

| Derivative | Target Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6-Chloro-2-(2-chloroethyl) | Antifungal | 12.5 | CYP51 inhibition |

| 6-Chloro-2-methyl | Herbicidal | 8.2 | ACCase inhibition |

| 6-Nitro-2-(2-chloroethyl) | Antibacterial | 25.0 | DNA gyrase binding |

Advanced: What analytical techniques resolve contradictions in reported bioactivity data?

Answer:

Contradictions arise from purity issues or assay variability . Mitigation strategies:

HPLC-PDA/MS : Confirm purity (>98%) and detect trace impurities (e.g., residual DMF in Cu-catalyzed products) .

Enzyme vs. whole-cell assays : Compare IC50 values in isolated enzyme systems (e.g., CYP51) versus cell-based antifungal tests to distinguish target-specific vs. off-target effects .

Metabolite profiling : Use LC-QTOF to identify degradation products under biological conditions.

Advanced: How does this compound interact with plant defense systems?

Answer:

Analogues like DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) induce systemic acquired resistance (SAR) in maize. Proposed mechanisms:

Q. Experimental Design :

- Treat Zea mays mutants (DIMBOA-deficient) with 6-chloro-2-(2-chloroethyl) derivative.

- Quantify ROS levels (dichlorofluorescein assay) and microbial colonization (16S rRNA sequencing).

Advanced: What computational methods predict its interactions with acetylcholinesterase (AChE)?

Answer:

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal:

Q. Validation :

- Synthesize derivatives with altered chloroethyl chain lengths and test AChE inhibition (Ellman’s assay).

Methodological: How to optimize HPLC conditions for quantifying this compound in plant tissues?

Answer:

Method :

- Column : C18 reverse-phase (150 × 4.6 mm, 3.5 µm).

- Mobile phase : Gradient of 0.1% formic acid (A) and acetonitrile (B).

- Detection : UV at 254 nm (λ_max for benzoxazinones).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.